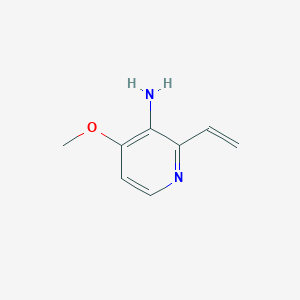

4-Methoxy-2-vinylpyridin-3-amine

Description

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-ethenyl-4-methoxypyridin-3-amine |

InChI |

InChI=1S/C8H10N2O/c1-3-6-8(9)7(11-2)4-5-10-6/h3-5H,1,9H2,2H3 |

InChI Key |

WUEZPSKEEDAFKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)C=C)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of 4-Methoxypyridine-3-boronic Acid

- Starting Material: 4-Methoxypyridine-3-boronic acid (analogous to 4-methylpyridine-3-boronic acid used in related syntheses).

- Ammonia Source: Inorganic ammonia compounds such as ammonium chloride, ammonium sulfate, ammonium acetate, or ammoniacal liquor.

- Catalyst: Metal oxides such as cupric oxide, red copper oxide, zinc oxide, cobalt oxide.

- Solvent: Water, methanol, ethanol, acetonitrile, or mixtures thereof.

- Reaction Conditions: Room temperature, stirring for 4–6 hours.

- Outcome: High yield (typically 84–88%) of 3-amino-4-substituted pyridine derivatives.

This method is adapted from a patented process for 3-amino-4-methylpyridine synthesis, which can be modified for the methoxy substituent by using the corresponding boronic acid derivative.

| Parameter | Typical Range/Value |

|---|---|

| Boronic acid to ammonia molar ratio | 1:2 to 1:8 (preferably 1:5) |

| Boronic acid to catalyst molar ratio | 1:0.05 to 1:0.2 (preferably 1:0.1) |

| Solvent volume ratio (g/ml) | 1:1.5 to 1:10 |

| Reaction temperature | Room temperature |

| Reaction time | 4–6 hours |

| Yield | 84–88% |

Synthesis of 2-Vinylpyridine Derivatives

The vinyl group at the 2-position is typically introduced via a two-step process involving:

- Hydroxyethylation of 2-methylpyridine (2-picoline) with formaldehyde.

- Dehydration of the hydroxyethyl intermediate to form the vinyl group.

Hydroxyethylation and Dehydration Process

- Step 1: React 2-methylpyridine with formaldehyde (36%) in a high-pressure reactor at 130–160 °C and 0.5 MPa for 1 hour to form 2-hydroxyethylpyridine.

- Step 2: Slowly add the hydroxyethylpyridine solution to a sodium hydroxide (50%) solution at 90 °C for 5 hours to dehydrate and form crude 2-vinylpyridine.

- Step 3: Wash crude product with sodium hydroxide (95%) solution and purify by distillation or rectification to achieve >98.5% purity.

This method is scalable and environmentally friendly, with improved energy efficiency and automated control.

| Step | Conditions | Outcome |

|---|---|---|

| Hydroxyethylation | 2-methylpyridine:formaldehyde = 1:0.03, 130–160 °C, 0.5 MPa, 1 h | 2-hydroxyethylpyridine solution |

| Dehydration | Sodium hydroxide (50%), 90 °C, 5 h | Crude 2-vinylpyridine |

| Washing and purification | Sodium hydroxide (95%), 90 °C, 5 h; rectification 90 °C, 4 h | Purified 2-vinylpyridine (>98.5%) |

Integration of Functional Groups to Obtain this compound

To prepare this compound, the above methods can be combined or adapted:

- Route A: Start from 4-methoxypyridine derivatives, perform catalytic amination at the 3-position, then introduce the vinyl group at the 2-position via hydroxyethylation and dehydration.

- Route B: Alternatively, prepare 2-vinylpyridine first, then introduce the amino group at the 3-position by catalytic amination, followed by methoxylation at the 4-position via nucleophilic substitution or methylation reactions.

The choice depends on the availability of starting materials and the stability of intermediates.

Research Findings and Practical Considerations

- The catalytic amination method using metal oxide catalysts and inorganic ammonia sources is mild, high-yielding, and suitable for industrial scale.

- The hydroxyethylation-dehydration method for vinyl group introduction is well-established, scalable, and produces high-purity vinylpyridine derivatives.

- Combining these methods allows for efficient synthesis of complex substituted pyridines like this compound.

- Reaction monitoring by thin-layer chromatography (TLC) and gas chromatography (GC) ensures reaction completeness and product purity.

- Recrystallization from ethyl acetate or similar solvents is effective for purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-vinylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds related to vinylpyridine derivatives exhibit significant anticancer properties. For instance, derivatives of 4-vinylpyridine have been synthesized and shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In a study, a series of compounds derived from vinylpyridine demonstrated IC50 values ranging from 6 to 35 nM against various human cancer cell lines, indicating their potential as effective anticancer agents .

Case Study:

A specific derivative related to 4-methoxy-2-vinylpyridin-3-amine was tested for its ability to induce apoptosis in cancer cells. The compound caused cell cycle arrest at the G2/M phase and significantly inhibited tumor growth in xenograft models, showcasing its efficacy in cancer treatment .

Polymer Science Applications

2. Synthesis of Polymeric Materials

this compound can serve as a monomer in the synthesis of poly(vinyl pyridine) and its derivatives. These polymers have been extensively studied for their quaternization properties, which enhance their solvation and optical characteristics. The quaternization process allows for the modification of physical properties such as thermal stability and solubility, making them suitable for various applications including drug delivery systems and sensors .

Data Table: Properties of Quaternized Poly(vinyl pyridine) Derivatives

| Polymer Type | Degree of Quaternization | Thermal Stability (°C) | Solubility (in water) |

|---|---|---|---|

| PVPQ | Fully Quaternized | 250 | High |

| PVP_Q1 | Partially Quaternized | 220 | Moderate |

| PVP_Q2 | Partially Quaternized | 230 | Low |

Materials Engineering Applications

3. Functional Coatings

The incorporation of this compound into functional coatings has been explored due to its ability to enhance adhesion properties and chemical resistance. Coatings developed with this compound have shown improved durability and performance in harsh environments, making them suitable for industrial applications.

Case Study:

A study evaluated a coating formulation containing this compound, which exhibited superior resistance to solvents and mechanical wear compared to traditional coatings. The findings suggest that this compound can significantly enhance the longevity and effectiveness of protective coatings used in various industries .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-vinylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the vinyl and methoxy groups can participate in π-π interactions and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

Key Observations:

Functional Group Comparisons :

- Nitro vs. Amine : 4-Methyl-3-nitropyridin-2-amine (nitro at C3) exhibits strong electron-withdrawing effects, reducing basicity compared to the amine-dominated target compound .

- Chloro vs. Vinyl : 4-Chloro-5-methoxypyridin-3-amine’s chloro group increases electrophilicity but lacks the vinyl group’s π-orbital interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.